molecular formula C9H11N3O2 B13315130 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL

2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL

Cat. No.: B13315130
M. Wt: 193.20 g/mol
InChI Key: JFEIXBGEXIRZGP-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL typically involves the reaction of furan derivatives with pyrazole intermediates. One common method involves the condensation of 5-amino-3-(furan-3-yl)-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Ru/Al2O3 can enhance the efficiency of the reaction, allowing for large-scale production. The reaction conditions typically include temperatures around 140°C and pressures optimized for the specific setup .

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (Dimethylformamide).

Major Products

    Oxidation: 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethanone.

    Reduction: 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethanamine.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing their function. The furan and pyrazole rings provide a rigid framework that can fit into specific binding sites, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
  • 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]propan-1-ol
  • 2-[5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl]butan-1-ol

Uniqueness

2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is unique due to the specific positioning of the furan and pyrazole rings, which can influence its reactivity and binding properties. The presence of both amino and hydroxyl groups also provides multiple sites for chemical modification, making it a versatile intermediate for various applications .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-[5-amino-3-(furan-3-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H11N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2

InChI Key

JFEIXBGEXIRZGP-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NN(C(=C2)N)CCO

Origin of Product

United States

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